molecular formula C18H14FN5OS B11247945 4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11247945
M. Wt: 367.4 g/mol
InChI Key: PXVUDHCHQZLDFA-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: is a fascinating compound with a hybrid nucleus, combining two pharmaceutically active moieties: triazole and thiadiazine. Let’s explore its synthetic approaches, pharmacological activities, and applications.

Preparation Methods

The synthesis of this compound involves several steps. One approach is the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with the appropriate precursor in the presence of a catalyst. For example, the reaction of 6a with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol yields the desired compound .

Chemical Reactions Analysis

    Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For instance, oxidation reactions may involve oxidants like KMnO4 or PCC.

    Major Products: The products formed from these reactions will vary based on the specific reaction type and conditions.

Scientific Research Applications

4-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide: finds applications in:

    Chemistry: As a synthetic intermediate for designing novel compounds.

    Biology: It may exhibit biological activity, making it relevant for drug discovery.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: Its unique structure could inspire new materials or functional molecules.

Mechanism of Action

The compound likely interacts with specific molecular targets and pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While exploring similar compounds, we find other triazolothiadiazines with distinct substituent patterns. Highlighting its uniqueness, we can compare it to related structures.

Properties

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

4-fluoro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14FN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25)

InChI Key

PXVUDHCHQZLDFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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